trans-4-Isopropoxy-3-pyrrolidinol
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Description
“trans-4-Isopropoxy-3-pyrrolidinol” is a unique chemical compound provided by Sigma-Aldrich to early discovery researchers . It’s important to note that Sigma-Aldrich does not collect analytical data for this product .
Synthesis Analysis
The synthesis of 3-pyrrolidinols, which includes “this compound”, can be achieved using the borrowing hydrogen methodology . This method involves the Ir(III)-catalyzed synthesis of 3-pyrrolidinols and 4-piperidinols combining 1,2,4-butanetriol or 1,3,5-pentanetriol with primary amines .Molecular Structure Analysis
The molecular formula of “this compound” is C7H15NO2 . The SMILES string representation is O[C@@H]1C@HOC©C.Cl .Safety and Hazards
The safety information for “trans-4-Isopropoxy-3-pyrrolidinol” includes a GHS07 pictogram, a warning signal word, and hazard statements H319 . The precautionary statements are P305 + P351 + P338 . It falls under the hazard classification Eye Irrit. 2 . The storage class code is 11 - Combustible Solids . The WGK is 3 . The flash point is not applicable .
Properties
IUPAC Name |
(3S,4S)-4-propan-2-yloxypyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7-4-8-3-6(7)9/h5-9H,3-4H2,1-2H3/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFYPRVQVHPARR-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CNCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CNC[C@@H]1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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